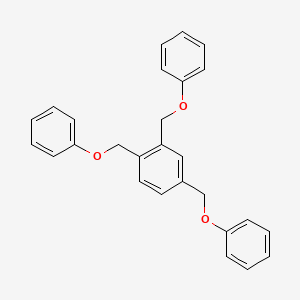
1,2,4-tris(phenoxymethyl)benzene
Descripción general
Descripción
1,2,4-tris(phenoxymethyl)benzene, also known as TPMB, is a triphenylmethane derivative that has gained attention in scientific research due to its unique chemical properties. TPMB is a colorless crystalline solid that is soluble in organic solvents and has a high melting point. Its molecular formula is C27H24O3, and its molecular weight is 408.48 g/mol.
Aplicaciones Científicas De Investigación
Catalytic Properties
1,2,4-Tris(phenoxymethyl)benzene and similar compounds have been studied for their catalytic properties, particularly in reactions involving hydroxylation. For instance, specific nickel complexes supported by pyridylalkylamine ligands have shown significant results in the selective hydroxylation of benzene to phenol using hydrogen peroxide, achieving high turnover numbers and selectivity without the formation of quinone or diphenol (Morimoto et al., 2015). Similarly, copper complexes in mesoporous silica-alumina have demonstrated enhanced selectivity in the hydroxylation of benzene to phenol, showing high durability and turnover numbers (Yamada et al., 2015).
Electrochemical and Spectral Properties
The electrochemical and spectral properties of related compounds, such as 1,3,5-tris(aryl)benzenes and 2,4,6-tris(aryl)-1-phenoles, have been explored. These compounds, containing various moieties attached to the central benzene or phenol ring, show interesting electroactive behavior and are used in electropolymerization to create thin films on electrode surfaces (Idzik et al., 2010).
Application in Oxidation and Chlorination Reactions
Compounds like 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine have been synthesized and used in various reactions, including the chlorination of activated arenes and oxidative synthesis under mild conditions. The recyclability of these compounds highlights their potential in sustainable chemical processes (Thorat et al., 2013).
Polymorphism in Solvates
The behavior of solvates of van der Waals host molecules, such as 2,4,6-Triethyl-1,3,5-tris(phenoxymethyl)benzene, in polymorphism through desolvation has been studied. This research provides insights into the structural transformations of such compounds and their potential applications in material science (Bhattacharya & Saha, 2013).
Use in Framework Synthesis
1,3,5-Tris(4-phosphonophenyl)benzene, a compound with structural similarities, has been used in the synthesis of zirconium phosphonate frameworks with honeycomb-like structures. These frameworks demonstrate remarkable thermal stability and hydrolysis resistance, indicating potential applications in various fields (Taddei et al., 2014).
Propiedades
IUPAC Name |
1,2,4-tris(phenoxymethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O3/c1-4-10-25(11-5-1)28-19-22-16-17-23(20-29-26-12-6-2-7-13-26)24(18-22)21-30-27-14-8-3-9-15-27/h1-18H,19-21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWBGCDKTIXFHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC(=C(C=C2)COC3=CC=CC=C3)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Tris(phenoxymethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methoxy-N-methyl-5-{[(2-thienylmethyl)amino]sulfonyl}benzamide](/img/structure/B5235835.png)

![1-[3-(3,5-dimethylphenoxy)propyl]piperidine](/img/structure/B5235844.png)
![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B5235851.png)


![4-(2-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5235868.png)

![2-{[3-(trifluoromethyl)phenyl]amino}nicotinic acid - 2,4,6-trimethyl-3-pyridinol (1:1)](/img/structure/B5235883.png)
![2-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate](/img/structure/B5235893.png)
![4-{[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B5235894.png)
![N-benzyl-N-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B5235900.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5235929.png)